N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3,5-dimethoxybenzamide
Description
N-[5-(2,4-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3,5-dimethoxybenzamide is a synthetic 1,3,4-oxadiazole derivative characterized by two distinct aromatic systems:
- A 1,3,4-oxadiazole core substituted at position 5 with a 2,4-dimethoxyphenyl group.
- A 3,5-dimethoxybenzamide moiety linked to the oxadiazole ring via an amide bond.
Structural analogs and related research findings (discussed below) provide indirect insights.
Properties
IUPAC Name |
N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3,5-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O6/c1-24-12-5-6-15(16(10-12)27-4)18-21-22-19(28-18)20-17(23)11-7-13(25-2)9-14(8-11)26-3/h5-10H,1-4H3,(H,20,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPBJTNHTRPRCBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC(=CC(=C3)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3,5-dimethoxybenzamide typically involves the formation of the oxadiazole ring followed by the attachment of the benzamide moiety. One common method involves the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions to form the oxadiazole ring. The reaction conditions often include the use of dehydrating agents such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3,5-dimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding phenolic groups.
Reduction: The oxadiazole ring can be reduced under specific conditions to form amine derivatives.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions include phenolic derivatives, amine derivatives, and substituted benzamides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3,5-dimethoxybenzamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits potential antimicrobial and anticancer activities, making it a candidate for drug development.
Medicine: It is investigated for its potential therapeutic effects in treating various diseases, including bacterial infections and cancer.
Mechanism of Action
The mechanism of action of N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3,5-dimethoxybenzamide involves its interaction with specific molecular targets and pathways. The oxadiazole ring can interact with enzymes and receptors, inhibiting their activity or modulating their function. The methoxy groups can enhance the compound’s binding affinity and selectivity towards its targets. Additionally, the compound can induce oxidative stress or disrupt cellular processes, leading to its biological effects .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s key structural features are compared to those of other oxadiazoles from the evidence (Table 1):
Key Observations:
- Substituent Position Matters : The target compound’s 2,4-dimethoxyphenyl group differs from OZE-II’s 3,5-dimethoxyphenyl substitution , which may alter electronic effects (e.g., electron-donating methoxy groups) and steric interactions.
- Amide vs.
- Chlorophenyl vs. Methoxyphenyl : OZE-III’s 4-chlorophenyl group introduces electron-withdrawing effects, contrasting with the target’s electron-rich methoxy-substituted aryl systems .
Analytical and Spectroscopic Comparisons
Spectroscopic Data :
- IR Spectroscopy : The target’s IR spectrum would likely show peaks for amide C=O (~1650 cm⁻¹) and methoxy C-O (~1250 cm⁻¹) , analogous to OZE-II and 5f–5i .
- NMR Analysis : The 1H-NMR of the target would display distinct signals for methoxy protons (~δ 3.8–4.0 ppm) and aromatic protons split by substituent positions, comparable to OZE-II’s 3,5-dimethoxyphenyl group .
Elemental Analysis :
For the target (theoretical C₂₄H₂₃N₃O₆):
- C : 63.02%, H : 5.03%, N : 9.19%. This aligns with the high purity standards seen in Compounds 5f–5i, where experimental and theoretical values matched .
Biological Activity
N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3,5-dimethoxybenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound features a complex structure characterized by the presence of a 1,3,4-oxadiazole ring and multiple methoxy groups. The synthesis typically involves cyclodehydration of hydrazides under acidic conditions to form the oxadiazole core. The synthetic routes can be optimized for yield and purity using various methods such as recrystallization or chromatography.
Antiproliferative Properties
Research indicates that this compound exhibits antiproliferative activity against various cancer cell lines. In vitro studies have demonstrated its ability to inhibit cell growth through mechanisms that may involve the modulation of specific cellular pathways.
Table 1: Antiproliferative Activity Against Cancer Cell Lines
The biological activity of this compound is thought to involve its interaction with specific molecular targets within cancer cells. Preliminary studies suggest that it may bind to enzymes or receptors involved in cell cycle regulation and apoptosis. The exact pathways remain to be fully elucidated but could involve inhibition of key signaling cascades that promote cell survival and proliferation .
Case Study 1: In Vivo Efficacy
In a study involving animal models of cancer, administration of this compound resulted in significant tumor regression compared to control groups. The study highlighted the compound's potential as a therapeutic agent in oncology.
Case Study 2: Synergistic Effects
A combination therapy involving this compound and standard chemotherapeutic agents showed enhanced efficacy in reducing tumor size in preclinical models. This suggests potential for use in combination therapies to overcome resistance mechanisms commonly observed in cancer treatments .
Additional Biological Activities
Beyond its anticancer properties, this compound has also been investigated for its anti-inflammatory and antimicrobial activities. These properties further expand its therapeutic potential across various medical fields.
Table 2: Summary of Biological Activities
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
